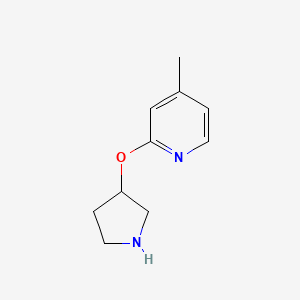

4-Methyl-2-(pyrrolidin-3-yloxy)pyridine

Description

4-Methyl-2-(pyrrolidin-3-yloxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at the 4-position and a pyrrolidin-3-yloxy moiety at the 2-position. Its hydrochloride salt (CAS: 1420994-15-5) has a molecular formula of C₁₀H₁₅ClN₂O and a molecular weight of 214.69 g/mol . It is utilized in pharmaceutical research, particularly for its anti-inflammatory properties, and is commercially available with a purity of ≥95% .

Properties

CAS No. |

462114-40-5 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 |

IUPAC Name |

4-methyl-2-pyrrolidin-3-yloxypyridine |

InChI |

InChI=1S/C10H14N2O/c1-8-2-5-12-10(6-8)13-9-3-4-11-7-9/h2,5-6,9,11H,3-4,7H2,1H3 |

InChI Key |

NOKJUAAWTHPJIG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC=C1)OC2CCNC2 |

Canonical SMILES |

CC1=CC(=NC=C1)OC2CCNC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Alkyl/Aryl Substituents

4-Methyl-2-(3-phenylpropyl)pyridine (13f)

- Structure : Pyridine with a 4-methyl group and a 3-phenylpropyl chain.

- Lacks the pyrrolidine oxygen, which may limit hydrogen-bonding interactions in biological systems.

5-Fluoro-2-(oxetan-3-yl)pyridine (14a)

- Structure : Pyridine with a 5-fluoro substituent and an oxetane ring at the 2-position.

- Key Differences: Fluorine enhances electronegativity and metabolic stability but may reduce solubility.

Pyridine-Pyrrolidine Hybrids

trans-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride

- Structure : Pyrrolidine substituted with a trifluoromethylphenyl group and a carboxylic acid.

- Key Differences :

- The carboxylic acid group introduces polarity, improving solubility but possibly limiting blood-brain barrier penetration.

- Trifluoromethyl enhances stability and binding affinity to hydrophobic pockets, contrasting with the methyl group in the target compound.

Complex Heterocyclic Analogues

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (12)

- Structure : Multi-ring system combining pyridine, pyrrolo-thiazolo-pyrimidine, and triazole moieties.

- Key Differences :

- Increased molecular weight (~700–800 g/mol) reduces drug-likeness (Lipinski’s rule violations).

- The triazole and thiazolo rings enhance rigidity and π-π stacking but complicate synthesis and bioavailability.

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridines

- Structure : Bipyridine systems with chloro and substituted phenyl groups.

- Key Data :

- Key Differences :

- Chlorine substituents increase electronegativity and metabolic resistance but raise toxicity concerns.

- Bipyridine core may enhance metal-chelation properties, diverging from the pyrrolidine-oxy pharmacophore.

Thiazole- and Pyrimidine-Based Analogues

5-Substituted-2-anilino-4-(thiazol-5-yl)pyrimidines

- Structure: Pyrimidine with thiazole and anilino substituents.

- Key Differences: Thiazole ring contributes to kinase inhibition (e.g., CDK9), unlike the anti-inflammatory focus of the target compound. Anilino group enables π-stacking with aromatic residues in enzyme active sites.

Comparative Analysis Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis is streamlined (e.g., ether formation) compared to multi-step routes for bipyridines or thiazolpyrimidines .

- Biological Targets : The pyrrolidine-oxy group likely modulates anti-inflammatory pathways via hydrogen bonding, while thiazole and pyrimidine analogs target kinases .

- Drug-Likeness : The target compound’s molecular weight (<500 g/mol) and moderate logP align with Lipinski’s rules, unlike heavier analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.